

2-AA MvfR regulon bacterial signaling

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Compound Focus: 2'-Aminoacetophenone

CAS No.: 551-93-9

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Quantitative Data on MvfR and 2-AA

Table 1: MvfR-Regulated Virulence Factors and Their Roles [1]

Virulence Factor / Molecule	Role in Virulence and Competition	Key Experimental Findings
4-hydroxy-2-alkylquinolines (HAQs)	Mediate interference competition against other pathogens [1]	MvfR mutants show reduced antagonism against ESKAPEE pathogens [1]
2'-aminoacetophenone (2-AA)	Promotes immune tolerance and long-term bacterial persistence [2]	Reprograms macrophage metabolism, reducing ATP production and cytokine expression [2]
Pyoverdine/Pyochelin	Iron acquisition systems (siderophores)	Contribute to competitive fitness; expression controlled by MvfR, LasR, and RhIR [1]
Phenazines	Redox-active toxins (e.g., pyocyanin)	MvfR, LasR, and RhlQS systems positively impact phenazine gene expression [1]

Table 2: Documented Effects of 2-AA on Host Cells [2] [3]

Host Cell Type	Experimental Model	Key Immunometabolic Effects
Macrophages (Murine & Human)	<i>In vitro</i> cell culture	↓ Pyruvate transport into mitochondria; ↓ ATP and acetyl-CoA production; ↓ Pro-inflammatory cytokine production [2]
Bronchial Epithelium (NHBE)	Human Airway-on-a-Chip	Alters HIF-1 & pyrimidine signaling; dysregulates glycosaminoglycan/glycosphingolipid biosynthesis; increases cholesterol accumulation [3]
Pulmonary Endothelium (HPMEC)	Human Airway-on-a-Chip	Disrupts fatty acid metabolism, phosphatidylinositol, and estrogen receptor signaling; affects CFTR expression [3]

Core Experimental Protocols

The following are key methodologies used in recent studies to investigate the MvfR regulon and 2-AA.

Bacterial Competition Assays in Coculture [1]

This protocol assesses how *P. aeruginosa* outcompetes other ESKAPEE pathogens.

- **Strains and Growth:** Competing species (e.g., *E. coli*, *S. aureus*, *K. pneumoniae*) and *P. aeruginosa* (including QS mutants like Δ lasR, Δ rhIR, Δ mvfR) are grown overnight in suitable broths (LB or MRS).
- **Coculture Setup:** Overnight cultures are inoculated 1:1 into fresh Eagle's Minimum Essential Medium (EMEM) in a 96-well plate. The starting cell density for each strain is $0.5\text{--}1 \times 10^7$ CFU/mL in a 200 μ L final volume.
- **Incubation and Enumeration:** Cocultures are incubated at 37°C for 24 hours. Bacterial densities are then quantified by serial dilution in PBS and spot-plating onto selective agar media to enumerate CFUs for each species independently.

Airway-on-a-Chip Platform for Host-Pathogen Interaction [3]

This microphysiological system models the human airway to study the spatiotemporal effects of 2-AA.

- **Chip Setup:** A microfluidic Chip-S1 Organ Chip with two parallel channels is used. The top channel is lined with primary Normal Human Bronchial Epithelial (NHBE) cells, and the bottom channel with primary Human Pulmonary Microvascular Endothelial Cells (HPMEC). The channels are separated by a porous membrane coated with a human tissue-relevant extracellular matrix.
- **2-AA Treatment:** Cells are exposed to 2-AA (at 20 μ M concentration) through continuous flow for 12 hours.
- **Downstream Analysis:** Post-treatment, cells can be harvested for whole-genome RNA sequencing to analyze transcriptome changes, or for other biochemical assays to validate findings (e.g., cholesterol accumulation).

Assessing Bioenergetic Changes in Immune Cells [2]

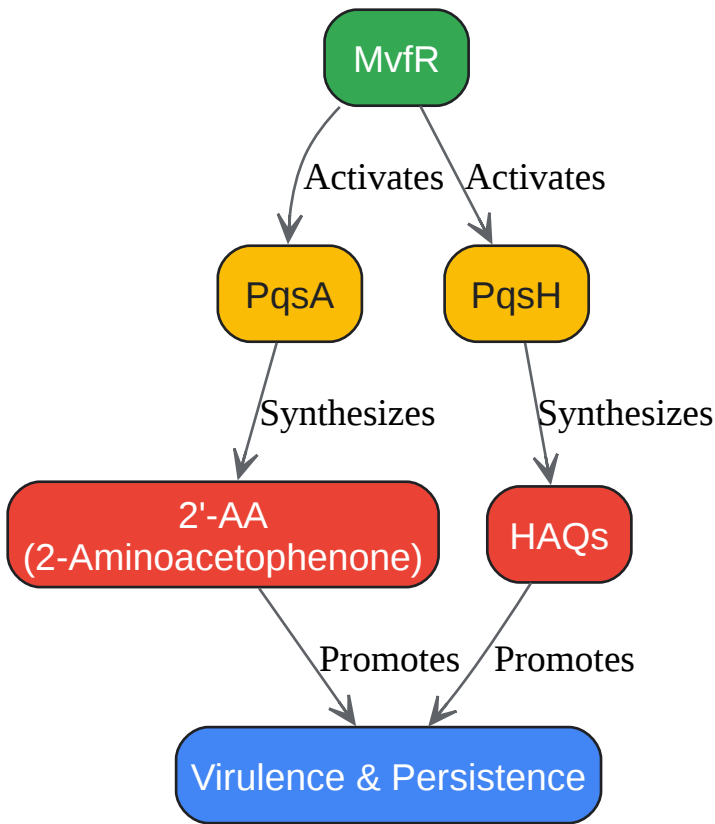
This methodology details how 2-AA-induced metabolic perturbations in macrophages are measured.

- **Cell Tolerization:** Macrophages are treated with 2-AA to induce a state of immune tolerance.
- **Metabolic Profiling:**
 - **ATP Production:** Measured using standard luminescent assays.
 - **Mitochondrial Respiration:** Analyzed using a Seahorse Analyzer to monitor the Oxygen Consumption Rate (OCR).
 - **Metabolite Measurement:** Levels of key metabolites like acetyl-CoA are quantified through mass spectrometry-based methods.
- **Rescue Experiments:** Tolerized macrophages are treated with exogenous ATP to investigate the restoration of normal cytokine production and bacterial clearance capabilities.

Signaling Pathway Visualizations

The diagrams below, generated using Graphviz, illustrate the core regulatory network and host interaction mechanisms. The DOT code is provided for your use.

The MvfR Regulon and 2-AA Biosynthesis in *P. aeruginosa*



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*The MvfR transcriptional regulator activates the *pqsABCDE* operon (via PqsA) and *pqsH* for synthesis of 2-AA and HAQs, driving virulence and persistence [1].*

2-AA-Mediated Immunometabolic Reprogramming in Host Macrophages



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2-AA impairs the Ppargc1a/Esrra axis, reducing Mpc1 transcription and pyruvate transport into mitochondria. This lowers ATP production via OXPHOS, reprogramming macrophage metabolism to a state of immune tolerance [2].

Research Implications and Future Directions

The MvfR regulon, particularly through 2-AA, offers a dual target for therapeutic intervention: disarming the pathogen and preventing its manipulation of the host immune system [1] [2].

- **Targeting MvfR:** Inhibition of MvfR has been shown to attenuate virulence and biofilm formation while also preserving microbial coexistence, potentially reducing the selective pressure for resistance that is common with traditional antibiotics [1].
- **Targeting 2-AA Effects:** Strategies to restore host metabolic function, such as bypassing the pyruvate transport block, could provide a novel "host-directed therapy" to counteract immune tolerance and clear persistent infections [2].

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References

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